molecular formula C9H10N2O3 B1348611 N-methyl-N-(3-nitrophenyl)acetamide CAS No. 21353-89-9

N-methyl-N-(3-nitrophenyl)acetamide

Cat. No. B1348611
CAS RN: 21353-89-9
M. Wt: 194.19 g/mol
InChI Key: URTKKUOKOMUICY-UHFFFAOYSA-N
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Description

“N-methyl-N-(3-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H10N2O31. It is a yellow to brown solid1.



Synthesis Analysis

While specific synthesis methods for “N-methyl-N-(3-nitrophenyl)acetamide” are not readily available, similar compounds such as N-methyl-N-(3-thienyl)acetamide have been synthesized by reacting with 3-bromothiophene in the presence of a CuI catalyst and N, N ′-dimethylethylenediamine2.



Molecular Structure Analysis

The molecular structure of “N-methyl-N-(3-nitrophenyl)acetamide” consists of a nitrophenyl group attached to an acetamide group. The molecular weight is 194.191.



Chemical Reactions Analysis

Specific chemical reactions involving “N-methyl-N-(3-nitrophenyl)acetamide” are not readily available. However, similar compounds such as N-methylacetamide have been used in various reactions, including the synthesis of N-methyl-N-(3-thienyl)acetamide2.



Physical And Chemical Properties Analysis

“N-methyl-N-(3-nitrophenyl)acetamide” is a yellow to brown solid1. Further physical and chemical properties are not readily available.


Scientific Research Applications

Specific Scientific Field

This application falls under the field of Physical Chemistry .

Summary of the Application

“N-methyl-N-(3-nitrophenyl)acetamide” is used in the analysis of thermophysical properties. The National Institute of Standards and Technology (NIST) has critically evaluated its thermophysical property data .

Methods of Application

The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Results or Outcomes

The properties evaluated include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of phase transition, enthalpy of vaporization or sublimation, heat capacity at constant pressure, enthalpy, viscosity, and thermal conductivity .

Nonlinear Optics

Specific Scientific Field

This application falls under the field of Nonlinear Optics .

Summary of the Application

“N-methyl-N-(3-nitrophenyl)acetamide” has been used in the growth of optically transparent nonlinear single crystals .

Methods of Application

The crystals were grown by adopting a slow evaporation solution growth technique at room temperature .

Results or Outcomes

The first-order hyperpolarizability (β) was evaluated using the density functional theory (DFT) quantum chemical calculations at B3LYP .

Medicinal Chemistry

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“N-methyl-N-(3-nitrophenyl)acetamide” and its derivatives have been investigated for their potential pharmacological activities . These compounds could serve as therapeutic candidates in medicinal chemistry .

Methods of Application

The compounds are synthesized using various chemical techniques and computational chemistry applications to study their utilization and biological effects .

Results or Outcomes

The compounds have shown promising results in terms of safety and efficacy, which could enhance life quality .

Synthesis of Biologically Active Compounds

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

“N-methyl-N-(3-nitrophenyl)acetamide” can be used in the cyanoacetylation of amines, which is a key step in the synthesis of many biologically active compounds .

Methods of Application

The synthesis involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .

Results or Outcomes

The resulting N-substituted cyanoacetamide compounds can be used as precursors for the synthesis of a variety of heterocyclic compounds .

Pharmacological Activities

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

“N-methyl-N-(3-nitrophenyl)acetamide” and its derivatives have been investigated for their potential pharmacological activities . These compounds could serve as therapeutic candidates in medicinal chemistry .

Methods of Application

The compounds are synthesized using various chemical techniques and computational chemistry applications to study their utilization and biological effects .

Results or Outcomes

The compounds have shown promising results in terms of safety and efficacy, which could enhance life quality .

Preparation of Biologically Active Compounds

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

“N-methyl-N-(3-nitrophenyl)acetamide” can be used in the preparation of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .

Methods of Application

The synthesis involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .

Results or Outcomes

The resulting N-substituted cyanoacetamide compounds can be used as precursors for the synthesis of a variety of heterocyclic compounds .

Safety And Hazards

“N-methyl-N-(3-nitrophenyl)acetamide” should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation3.


Future Directions

The future directions for “N-methyl-N-(3-nitrophenyl)acetamide” are not readily available. However, similar compounds such as N-methylacetamide have been used in various chemical reactions, suggesting potential uses in chemical synthesis2.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or refer to the relevant safety data sheets when handling chemicals.


properties

IUPAC Name

N-methyl-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-7(12)10(2)8-4-3-5-9(6-8)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTKKUOKOMUICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350324
Record name N-methyl-N-(3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(3-nitrophenyl)acetamide

CAS RN

21353-89-9
Record name N-Methyl-N-(3-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21353-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-N-(3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (60% in oil, 5.19 g) in N,N-dimethylformamide (30 ml) was added a solution of 3′-nitroacetanilide (214 mg) in N,N-dimethylformamide (30 ml) at 0° C. The mixture was stirred at room temperature for 30 minutes, then iodomethane (3.59 ml) was added. After 30 minutes, 1N hydrochloric acid was poured into the mixture and extracted with ethyl acetate. The organic solution was washed with water and brine, dried over magnesium sulfate and concentrated. The resultant solid was collected and washed with isopropyl ether to give N-methyl-3′-nitroacetanilide (4.64 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Moglie, E Buxaderas, A Mancini, F Alonso… - …, 2019 - Wiley Online Library
A series of catalysts based on supported copper nanoparticles have been prepared and tested in the amide bond formation from tertiary amines and acid anhydrides, in the presence of …
G Spadoni, A Bedini, S Bartolucci, D Pala, M Mor… - European Journal of …, 2014 - Elsevier
Many known 5-HT 7 ligands contain either a serotonin-like or an arylpiperazine structure that, in published SAR studies, are generally supposed to bind the same receptor pocket. …
Number of citations: 7 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.